Cas no 70146-21-3 (Bis(2,4-di-tert-butylphenyl)phenyl phosphonite)

Bis(2,4-di-tert-butylphenyl)phenyl phosphonite structure
70146-21-3 structure
Product Name:Bis(2,4-di-tert-butylphenyl)phenyl phosphonite
Numero CAS:70146-21-3
MF:C34H47O2P
MW:518.709551095963
CID:59057
Update Time:2024-01-24

Bis(2,4-di-tert-butylphenyl)phenyl phosphonite Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(2,4-di-tert-butylphenyl)phenyl phosphonite
    • [2,3-bis(2,4-ditert-butylphenyl)phenoxy]phosphinite
    • AG-G-73843
    • CTK5D1919
    • Phosphonous acid,phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester
    • Phosphonousacid, P-phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester (9CI)
    • Bis(2,4-di-tert-butylphenyl)phenylphosphonite
    • Phosphonous acid, phenyl-, bis[2,4-bis(1,1-dimethylethyl)phenyl] ester
    • Inchi: 1S/C34H47O2P/c1-31(2,3)24-18-20-29(27(22-24)33(7,8)9)35-37(26-16-14-13-15-17-26)36-30-21-19-25(32(4,5)6)23-28(30)34(10,11)12/h13-23H,1-12H3
    • Chiave InChI: ZDKFNMNAUOASMK-UHFFFAOYSA-N
    • Sorrisi: C1(P(OC2=CC=C(C(C)(C)C)C=C2C(C)(C)C)OC2=CC=C(C(C)(C)C)C=C2C(C)(C)C)=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 518.33100

Proprietà sperimentali

  • Punto di ebollizione: 533.7±50.0 °C(Predicted)
  • PSA: 32.05000
  • LogP: 9.97180
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